molecular formula C8H5BrClNO B1517991 5-Bromo-6-chloroindolin-2-one CAS No. 1153885-37-0

5-Bromo-6-chloroindolin-2-one

Cat. No. B1517991
CAS RN: 1153885-37-0
M. Wt: 246.49 g/mol
InChI Key: CMVLRCJWRRXOJN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroindolin-2-one is an organic chemical compound with the molecular formula C8H5BrClNO . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloroindolin-2-one consists of a bromine atom and a chlorine atom attached to an indolin-2-one backbone . The average mass of the molecule is 246.488 Da, and the monoisotopic mass is 244.924301 Da .

Scientific Research Applications

Synthesis and Chemical Applications

  • Facile Synthesis and Transition-Metal-Free Conditions : A study highlights the synthesis of 2-bromoindoles through Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. This method also extends to the synthesis of 2-chloroindoles, demonstrating the versatility of bromo and chloro indolinone derivatives in synthetic chemistry (Li et al., 2013).

Medicinal Chemistry Applications

  • Anticancer Applications : Compounds derived from bromo-chloroindolin-2-one exhibit potential as anticancer agents. A study on the synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one revealed significant activity against human cancer cell lines, highlighting the therapeutic potential of these derivatives (Lin et al., 2013).

  • Antiproliferative and Apoptotic Effects : The antiproliferative activity of isoindigo derivatives, such as 5'-Br, in HL-60 cells (human promyelocytic leukemia) was mediated through apoptosis, dysregulation of mitochondrial functions, and cell cycle arrest. This suggests the role of bromo-chloroindolin-2-one derivatives in inducing cell death pathways in cancer treatment (Saleh et al., 2015).

Molecular Dynamics and Computational Studies

  • Molecular Composition and Electronic Properties : Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural similarities, provided insights into its molecular structure and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of bromo-chloroindolin-2-one derivatives in various fields, including as inhibitors or substrates in biochemical processes (Arulaabaranam et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 6-Chloroindolin-2-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .

Future Directions

Indole derivatives, including 5-Bromo-6-chloroindolin-2-one, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are considered important scaffolds in drug discovery, particularly in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents .

Mechanism of Action

Target of Action

5-Bromo-6-chloroindolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their broad-spectrum biological activities, which makes them valuable for treatment .

Mode of Action

The interaction of 5-Bromo-6-chloroindolin-2-one with its targets results in a variety of biological activities. For instance, some indole derivatives have shown inhibitory activities against epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases .

Biochemical Pathways

5-Bromo-6-chloroindolin-2-one affects various biochemical pathways due to its interaction with multiple targets. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-6-chloroindolin-2-one could potentially influence a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

The properties of indole derivatives can vary widely, influencing their bioavailability .

Result of Action

The molecular and cellular effects of 5-Bromo-6-chloroindolin-2-one’s action depend on the specific targets and pathways it influences. For example, if it inhibits tyrosine kinases like EGFR, FGFR, VEGFR, and PDGFR, it could potentially interfere with cell growth and differentiation .

properties

IUPAC Name

5-bromo-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLRCJWRRXOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656067
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloroindolin-2-one

CAS RN

1153885-37-0
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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